Cas no 850607-58-8 (3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide)

3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide 化学的及び物理的性質
名前と識別子
-
- 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide
- 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide
-
- インチ: InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1/t19-,22+,23-;
- InChIKey: CWRNUVNMUYSOFQ-XITXYIRHSA-M
- ほほえんだ: C[N+]1(C)[C@@H]2CC[C@H]1C[C@H](C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 27
- 回転可能化学結合数: 4
3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C273600-5mg |
3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octanebromide |
850607-58-8 | 5mg |
$ 370.00 | 2022-04-01 | ||
TRC | C273600-2.5mg |
3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octanebromide |
850607-58-8 | 2.5mg |
$ 200.00 | 2022-04-01 | ||
TRC | C273600-10mg |
3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octanebromide |
850607-58-8 | 10mg |
$ 585.00 | 2022-04-01 |
3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide 関連文献
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromideに関する追加情報
3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide: A Comprehensive Overview
3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide, with the CAS number 850607-58-8, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of quaternary ammonium salts and is characterized by its bicyclic framework and the presence of a cyano group and phenyl substituents.
The chemical structure of 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide is particularly noteworthy for its stability and reactivity. The bicyclic framework provides structural rigidity, which can influence the compound's biological activity and pharmacokinetic properties. The cyano group, known for its electron-withdrawing properties, can modulate the compound's electronic distribution and reactivity. Additionally, the bromide counterion plays a crucial role in the compound's solubility and ionic character.
In the context of medicinal chemistry, 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to interact with specific biological targets, such as G protein-coupled receptors (GPCRs) and ion channels. These interactions can have therapeutic implications in treating various diseases, including cardiovascular disorders and neurological conditions.
The synthesis of 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the condensation of 3-(cyano diphenylmethyl)acetonitrile with 8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide salt. This approach allows for the formation of the desired quaternary ammonium salt with high stereoselectivity.
The physicochemical properties of 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide, such as its melting point, solubility, and stability under various conditions, have been extensively studied to optimize its use in pharmaceutical formulations. For instance, its high solubility in polar solvents like water and ethanol makes it suitable for preparing solutions for in vitro and in vivo experiments.
In terms of biological activity, 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide has shown promising results in preclinical studies. It has been reported to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has demonstrated neuroprotective properties by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases.
The pharmacokinetic profile of 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide is another critical aspect that has been investigated to ensure its safety and efficacy as a therapeutic agent. Studies have shown that it has good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Moreover, its metabolic stability and low toxicity make it an attractive candidate for further development.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide in human subjects. Preliminary results from phase I trials have indicated that it is well-tolerated at therapeutic doses with no significant adverse effects observed. These findings are encouraging and support the continued advancement of this compound through later stages of clinical development.
In conclusion, 3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide, with CAS number 850607-58-8, represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent.
850607-58-8 (3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo3.2.1octanebromide) 関連製品
- 1227511-91-2(6-Fluoro-2-(3-fluorophenyl)pyridine-3-methanol)
- 1207008-79-4(N'-(5-methyl-1,2-oxazol-3-yl)-N-{1-(thiophen-2-yl)cyclopropylmethyl}ethanediamide)
- 2639399-58-7(tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate)
- 1806353-03-6(2',3'-Dichloro-5'-(difluoromethoxy)propiophenone)
- 321391-87-1(2-(Aminooxy)-1-{4-3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazino}-1-ethanone Hydrochloride)
- 2580240-07-7(1-benzyl-5-{(benzyloxy)carbonylamino}-1H-imidazole-4-carboxylic acid)
- 1240581-92-3(3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride)
- 1783777-96-7([2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine)
- 893933-55-6(1-(4-fluorophenyl)-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo3,4-dpyrimidine)
- 303035-22-5(N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide)




